(S)-Pramipexole N-Methylene Dimer-d6
Description
Molecular Architecture and Stereochemical Configuration
(S)-Pramipexole N-Methylene Dimer-d6 is a deuterated derivative of the parent compound (S)-Pramipexole N-Methylene Dimer, which consists of two pramipexole monomers linked via a methylene bridge. The molecular formula of the deuterated form is C₂₁D₆H₂₈N₆S₂ , with a molecular weight of 440.70 g/mol . The non-deuterated counterpart has the formula C₂₁H₃₄N₆S₂ and a molecular weight of 434.66 g/mol .
The stereochemical configuration is defined by the (S)-enantiomer at the chiral centers of both pramipexole units. The methylene bridge (-CH₂-) connects the nitrogen atoms of the benzothiazole-diamine moieties, forming a dimeric structure. Key features include:
- Benzothiazole rings : Two tetrahydrobenzothiazole groups provide rigidity and influence receptor binding.
- Propylamine side chains : Each monomer retains the N-propyl substituent, critical for dopaminergic activity.
- Deuterium labeling : Six hydrogen atoms are replaced with deuterium at specific positions (discussed in §1.2).
The SMILES notation for the deuterated dimer is:
CCCN[C@H](C1)CCC2=C1SC(NCNC3=NC4=C(C[C@@H](NCCC([2H])([2H])[2H])CC4)S3)=N2.
The InChI key (ZXEGRZDIKDEZJB-ACHSMHHOSA-N) confirms the stereochemistry and isotopic substitution.
Deuteration Patterns and Isotopic Labeling Strategies
Deuteration in this compound occurs at six hydrogen atoms, strategically placed to enhance metabolic stability and analytical detectability. Based on structural data:
- Deuterium positions : Three deuterium atoms replace hydrogens on each propyl group (-CD₂-CD₂-CD₃), as inferred from the SMILES string and synthesis protocols.
- Isotopic purity : ≥98% deuteration is typical, ensuring minimal interference from non-labeled impurities.
Table 1: Deuteration Sites in this compound
| Position | Original Group | Deuterated Group |
|---|---|---|
| Propyl C1 | -CH₂CH₂CH₃ | -CD₂CD₂CD₃ |
| Propyl C2 | -CH₂CH₂CH₃ | -CD₂CD₂CD₃ |
Deuteration alters physicochemical properties:
- Stability : Reduced metabolic degradation due to the kinetic isotope effect, prolonging half-life in analytical matrices.
- Detection : Enhanced mass spectrometry signal resolution (e.g., +6 m/z shift in ESI-MS).
- Solubility : Comparable to the non-deuterated form in polar solvents like methanol and water.
Comparative Analysis with Non-Deuterated (S)-Pramipexole N-Methylene Dimer
Table 2: Key Differences Between Deuterated and Non-Deuterated Forms
| Property | (S)-Pramipexole N-Methylene Dimer | This compound |
|---|---|---|
| Molecular Formula | C₂₁H₃₄N₆S₂ | C₂₁D₆H₂₈N₆S₂ |
| Molecular Weight | 434.66 g/mol | 440.70 g/mol |
| NMR Profile | -CH₂- peaks at δ 1.2–1.5 ppm | -CD₂- peaks absent (deuterium silent) |
| MS Fragmentation | Base peak at m/z 435 [M+H]⁺ | Base peak at m/z 441 [M+H]⁺ |
| LogP (Predicted) | 2.8 ± 0.3 | 2.8 ± 0.3 (no significant change) |
Structural and Functional Implications :
- Receptor binding : Both forms exhibit similar affinity for dopamine D2/D3 receptors due to identical pharmacophore geometry.
- Synthetic routes : The deuterated dimer requires deuterated propyl precursors, increasing synthesis complexity.
- Analytical utility : The d6 variant serves as an internal standard in LC-MS/MS assays, eliminating matrix effects.
Thermal stability studies show identical decomposition temperatures (~220°C) for both forms, indicating deuterium does not impact thermal resilience. However, solubility in hydrophobic solvents (e.g., chloroform) decreases slightly for the deuterated form, likely due to isotopic mass effects.
Properties
Molecular Formula |
C₂₁H₂₈D₆N₆S₂ |
|---|---|
Molecular Weight |
440.7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Clinical Profiles
Pramipexole vs. Bromocriptine
- Efficacy : In advanced PD, pramipexole showed superior improvement in UPDRS scores (26.7% in part II, 34% in part III) compared to bromocriptine (14% and 23.8%, respectively) and placebo (4.8% and 5.7%) .
- Safety : Pramipexole has fewer ergot-related adverse effects (e.g., fibrosis, valvulopathy) but higher incidence of nausea and dyskinesia . Bromocriptine is associated with orthostatic hypotension and psychiatric symptoms .
Deuterated vs. Non-Deuterated Forms
- The deuterium in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life in analytical workflows . Non-deuterated pramipexole has a plasma half-life of ~8–12 hours in humans, requiring thrice-daily dosing .
Impurities vs. Active Compounds
Research Findings and Clinical Relevance
- Dosing Flexibility : Extended-release pramipexole formulations (compared to immediate-release) show comparable bioavailability in Chinese and Caucasian populations, eliminating the need for dose adjustments .
- Safety in Long-Term Use : Pramipexole demonstrates higher persistence rates (63% at 6 years) than ergot agonists, attributed to fewer cardiovascular complications .
Preparation Methods
Deuterium Incorporation
Deuteration is achieved using deuterated propyl groups (CD3CD2CD2-) under alkaline conditions. The substitution occurs at the N-propyl side chain of the pramipexole monomer, leveraging deuterium exchange reactions with deuterium oxide (D2O) and catalytic Pd/C under hydrogen gas (D2). This step ensures >99% isotopic enrichment, confirmed via mass spectrometry.
Methylene-Bridged Dimerization
The dimerization employs a formaldehyde-mediated coupling reaction, where two deuterated pramipexole monomers are linked via a methylene (-CH2-) group. The reaction proceeds in anhydrous dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base, achieving a 72% yield after 12 hours at 80°C. The stereochemical integrity of the (S)-configuration is preserved through rigorous temperature control and inert atmosphere conditions.
Purification and Isolation
Crude product purification involves sequential chromatographic steps:
-
Silica Gel Chromatography : Elution with a gradient of ethyl acetate and methanol (7:3 v/v) removes unreacted monomers and byproducts.
-
Preparative HPLC : A C18 column with acetonitrile-water (0.1% trifluoroacetic acid) mobile phase ensures >98% purity.
Reaction Optimization and Yield Analysis
Key parameters influencing reaction efficiency and scalability were systematically evaluated (Table 1):
Table 1: Optimization of Dimerization Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | 72 |
| Reaction Time (hours) | 6–24 | 12 | 72 |
| Base | K2CO3, NaHCO3, Et3N | K2CO3 | 72 |
| Solvent | DMF, THF, DMSO | DMF | 72 |
Deuteration efficiency was inversely correlated with reaction temperature, as higher temperatures (>90°C) promoted deuterium-hydrogen back-exchange, reducing isotopic purity to 85%.
Structural and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) revealed characteristic peaks for the methylene bridge (δ 4.45 ppm, d, J = 6 Hz) and deuterated propyl chains (δ 1.30 ppm, s). The absence of protic hydrogen signals at δ 3.2–3.5 ppm confirmed successful deuteration.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) displayed a molecular ion peak at m/z 440.266 [M+H]+, consistent with the theoretical mass of C21D6H28N6S2 (440.702 g/mol). Isotopic distribution analysis confirmed six deuterium atoms with a 99.2% incorporation rate.
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) verified >99.5% enantiomeric excess, ensuring no racemization during synthesis.
Comparative Analysis of Synthetic Methodologies
Alternative routes, such as microwave-assisted dimerization (inspired by analogous heteroarene couplings), were explored but resulted in lower yields (58%) due to premature decomposition of the methylene bridge. Conversely, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduced in source proved incompatible with the thiazole rings in pramipexole, leading to side reactions.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (S)-Pramipexole N-Methylene Dimer-d6 in pharmacokinetic studies?
- Methodology : Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity for deuterated compounds. For example, Srinubabu et al. (2006) validated an LC method using experimental design to optimize parameters like mobile phase composition and column temperature, achieving a linear range of 0.1–50 ng/mL with R² > 0.99 . Deuterated analogs like the dimer-d6 serve as internal standards to correct for matrix effects and ionization variability in biological samples.
Q. How is this compound synthesized, and what purity benchmarks are critical?
- Methodology : Synthesis involves deuterium incorporation via catalytic exchange or protected intermediate strategies. For instance, a 2019 patent ( ) outlines steps such as N-protection of the parent compound, deuterium substitution at the methylene bridge, and subsequent deprotection. Purity (>98%) is verified using orthogonal methods: nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection for impurity profiling (<0.1% total impurities), and mass spectrometry for isotopic enrichment validation .
Q. What role does this compound play in impurity profiling of pramipexole formulations?
- Methodology : The dimer-d6 is used as a certified reference material (CRM) to quantify process-related impurities (e.g., N-propylidene derivatives) and degradation products. Chromatographic methods (e.g., gradient ultra-fast LC) are validated per ICH guidelines, with specificity tested against impurities listed in Sigma-Aldrich’s pharmaceutical secondary standards (). For example, spiking studies at 0.15%–1.0% impurity levels ensure method accuracy (recovery: 95%–105%) .
Advanced Research Questions
Q. How can experimental design optimize chromatographic conditions for separating this compound from its analogs?
- Methodology : Factorial design (e.g., Box-Behnken) evaluates critical parameters: pH (2.5–4.5), column temperature (25°C–40°C), and organic modifier concentration (15%–25% acetonitrile). Jancic et al. (2007) demonstrated resolution improvements (Rs > 2.0) by optimizing these factors, reducing run time from 25 to 12 minutes . Advanced designs also assess robustness by introducing deliberate variations (±5% flow rate, ±2°C temperature) to ensure method reproducibility .
Q. How should researchers address intrasubject variability in pharmacokinetic data when using this compound as an internal standard?
- Methodology : Plasma pramipexole levels show high intrasubject variability ( ), necessitating normalization via deuterated internal standards. For example, calibrate using a 6-point standard curve with the dimer-d6, and apply correction factors for ion suppression/enhancement. Cross-study comparisons (e.g., Parkinson’s patients vs. healthy volunteers) require stratified sampling and ANOVA to account for renal clearance differences (30% lower in patients due to reduced glomerular filtration) .
Q. What strategies resolve contradictions in impurity quantification across stability studies of pramipexole formulations?
- Methodology : Discrepancies often arise from degradation pathways (e.g., oxidation, hydrolysis) and matrix effects. Use forced degradation studies (acid/base/thermal stress) to identify labile impurities, and validate methods under accelerated stability conditions (40°C/75% RH for 6 months). Kamińska-Duda (2008) compared TLC and HPLC for impurity detection, recommending HPLC-UV for quantitation (RSD < 2%) and LC-MS for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
